molecular formula C15H10ClN3 B1294446 2-Chloro-4,6-diphenyl-1,3,5-triazine CAS No. 3842-55-5

2-Chloro-4,6-diphenyl-1,3,5-triazine

Cat. No.: B1294446
CAS No.: 3842-55-5
M. Wt: 267.71 g/mol
InChI Key: DDGPPAMADXTGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine typically involves the reaction of cyanuric chloride with phenylmagnesium bromide. The reaction is carried out in an organic solvent such as toluene under controlled temperature conditions . The process can be summarized as follows:

  • Cyanuric chloride is dissolved in toluene.
  • Phenylmagnesium bromide is added dropwise to the solution.
  • The reaction mixture is stirred at a specific temperature until the reaction is complete.
  • The product is then isolated and purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Scientific Research Applications

Applications in Organic Synthesis

  • Synthesis of OLED Materials :
    • Description : 2-Chloro-4,6-diphenyl-1,3,5-triazine serves as an important intermediate for synthesizing bipolar host materials for phosphorescent organic light-emitting diodes (OLEDs).
    • Case Study : Research indicates that modifications at the 1-position of carbazole derivatives using this triazine lead to materials with improved efficiency and reduced roll-off in OLED performance .
  • Production of Dendrimers :
    • Description : It is utilized in the synthesis of novel aromatic dendrimers which have applications in drug delivery and photonic devices.
    • Case Study : A study demonstrated the successful formation of dendrimers by reacting this compound with phenylmagnesium bromide, resulting in high-yield products suitable for advanced material applications .

Applications in Electronics

  • Semiconductors and Photovoltaics :
    • Description : The compound is explored for its potential use in semiconductor materials due to its electronic properties.
    • Case Study : Investigations into its structural properties have shown promise for applications in organic photovoltaic cells, enhancing light absorption and charge transport efficiency .
  • Organic Photodetectors :
    • Description : Its derivatives are being studied for use in organic photodetectors.
    • Research Findings : The incorporation of this compound into photodetector designs has been shown to improve sensitivity and response times under varying light conditions .

Biological Applications

  • Anticancer Activity :
    • Description : This compound has been investigated for its potential anticancer properties.
    • Findings : Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines by inhibiting critical signaling pathways involved in cell proliferation .
  • Antimicrobial Properties :
    • Description : Research is ongoing into the antimicrobial efficacy of derivatives based on this triazine structure.
    • Case Study : Preliminary results suggest that certain derivatives can effectively inhibit bacterial growth, indicating potential for development as antimicrobial agents.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Organic SynthesisOLED materialsImproved efficiency and reduced roll-off
ElectronicsSemiconductor materialsEnhanced light absorption
Biological ResearchAnticancer activitySignificant cytotoxic effects on cancer cells
Biological ResearchAntimicrobial propertiesEffective inhibition of bacterial growth

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific applications in the synthesis of organic semiconductors and its role as an intermediate in pharmaceutical synthesis. Its ability to act as an electron acceptor and participate in nucleophilic substitution reactions makes it a versatile compound in various fields of research .

Biological Activity

2-Chloro-4,6-diphenyl-1,3,5-triazine (CDPT) is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. As a derivative of the 1,3,5-triazine core structure, CDPT exhibits potential applications in various fields, including medicinal chemistry and agriculture. This article delves into the biological activity of CDPT, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Physical Properties

  • Molecular Weight : 235.68 g/mol
  • Melting Point : Approximately 100-105 °C
  • Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.

Anticancer Activity

Recent studies have suggested that CDPT possesses significant anticancer properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines:

Cancer Type GI50 (µM)
Leukemia1.96
Colon Cancer2.60
CNS Tumors2.72
Melanoma1.91
Ovarian Cancer4.01
Renal Cancer3.03
Prostate Cancer4.40
Breast Cancer2.04

These findings indicate that CDPT may selectively target cancer cells while exhibiting lower toxicity to normal cells, making it a promising candidate for further development as an anticancer agent .

The mechanism by which CDPT exerts its anticancer effects involves the inhibition of specific enzymes associated with tumorigenesis. For instance, studies have shown that CDPT can induce apoptosis in cancer cells by increasing the levels of caspases (C-caspase-3 and C-caspase-9) while decreasing anti-apoptotic proteins like Bcl-2 . This dual action suggests that CDPT not only halts cell proliferation but also promotes programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, CDPT has been evaluated for its antimicrobial activity against various pathogens. Research indicates that compounds with similar triazine structures exhibit bactericidal and fungicidal properties, suggesting that CDPT may also possess these characteristics . Specific studies are needed to quantify its effectiveness against different microbial strains.

Other Biological Activities

CDPT has also shown potential in other areas:

  • Insecticidal Activity : Some derivatives of triazines have been noted for their insecticidal properties, which could be applicable in agricultural settings.
  • Herbicidal Activity : Similar compounds have been researched for their ability to inhibit weed growth without affecting crop yield.

Study on Anticancer Efficacy

A notable study published in Analytical Chemistry explored the effects of CDPT on various human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth across multiple types of cancer, with significant reductions in cell viability observed at concentrations as low as 1 µM . This study emphasizes the need for further investigation into the pharmacokinetics and bioavailability of CDPT.

Research on Enzyme Inhibition

Another critical study focused on the enzyme inhibition potential of CDPT. The compound was found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells such as cancer cells. The IC50 value for DHFR inhibition was reported at 0.002 µM, indicating a strong inhibitory effect . This finding underscores the potential of CDPT as a lead compound for developing new chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-4,6-diphenyl-1,3,5-triazine, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. A common route involves reacting 2-chloro-4,6-dichloro-1,3,5-triazine with phenylmagnesium bromide in anhydrous THF under inert atmosphere, followed by quenching and purification via column chromatography (hexane/ethyl acetate). For large-scale synthesis, solvent choice (e.g., toluene) and stoichiometric ratios of Grignard reagent are critical to minimize byproducts . Purity Optimization:

  • Use GC or HPLC to monitor reaction progress (>98% purity achievable).
  • Recrystallize from ethanol or toluene to remove residual chloride impurities. Melting point verification (138–140°C) ensures purity .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (CDCl₃) shows phenyl protons as multiplets (δ 7.4–7.6 ppm) and triazine ring protons absent due to symmetry. 13^13C NMR confirms chlorine substitution (C-Cl peak at ~160 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak at m/z 267.71 (M⁺) .
  • Elemental Analysis : Confirm C, H, N, Cl content (theoretical: C 67.30%, H 3.76%, N 15.69%, Cl 13.24%) .
  • X-ray Diffraction : Resolve crystal structure; dihedral angles between phenyl and triazine rings (~4.99°) indicate planarity .

Q. How does the reactivity of the chlorine substituent in this compound enable functionalization?

Methodological Answer: The chlorine atom at the 2-position is electrophilic and undergoes substitution reactions. Key strategies:

  • Suzuki Coupling : Replace Cl with aryl/vinyl groups using Pd catalysts (e.g., Pd(dppf)Cl₂) and boronic acids in acetonitrile (67% yield reported) .
  • Nucleophilic Substitution : React with amines (e.g., morpholine) in THF to form triazinylammonium salts, useful in peptide coupling .
    Note : Monitor reaction pH; excess base can deprotonate intermediates, reducing efficiency .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of this compound in cross-coupling reactions?

Methodological Answer: In Pd-catalyzed reactions, the triazine acts as a directing group. The chlorine’s electron-withdrawing effect stabilizes the transition state during oxidative addition. Key steps:

Oxidative Addition : Pd(0) inserts into the C-Cl bond, forming a Pd(II)-triazine complex.

Transmetallation : Boronic acid transfers the aryl group to Pd.

Reductive Elimination : Pd(0) regenerates, releasing the coupled product.
Optimization : Use ligands (e.g., dppf) to stabilize Pd intermediates. Solvents like acetonitrile enhance polarity, improving reaction rates .

Q. How can this compound be tailored for use in organic electronics, such as OLEDs?

Methodological Answer: The compound’s planar structure and electron-deficient triazine core make it an effective electron-transport material. Modifications include:

  • Substitution with Electron-Donating Groups : Attach methoxy or amino groups to balance charge transport.
  • Coordination with Metals : Complex with Ir or Pt for phosphorescent OLEDs.
    Performance Metrics :
PropertyValue (Experimental)Reference
Electron Mobility10⁻⁴ cm²/V·s
HOMO/LUMO (eV)-6.3/-3.1
Synthetic Tip : Use vacuum sublimation to purify thin-film layers, reducing defects .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting point discrepancies)?

Methodological Answer: Reported melting points vary (138–140°C vs. 171.21°C) due to polymorphism or impurities. Resolve via:

  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and confirm purity.
  • Control Experiments : Recrystallize from different solvents (e.g., ethanol vs. toluene) to isolate polymorphs.
    Case Study : A 2023 study attributed higher melting points (≥170°C) to trace solvent inclusion; rigorous drying (80°C under vacuum) restored the lower range .

Properties

IUPAC Name

2-chloro-4,6-diphenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGPPAMADXTGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274643
Record name 2-Chloro-4,6-diphenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3842-55-5
Record name 2-Chloro-4,6-diphenyl-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3842-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 231670
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003842555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3842-55-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4,6-diphenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4,6-diphenyl-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirring mixture of 1 eq of cyanuric chloride and 3 eq of aluminum chloride in o-dichlorobenzene at ice bath temperature was added concentrated HCl (13 wt % based on cyanuric chloride). After 10 minutes, 1.95 eq of benzene was added and the reaction mixture stirred at ice bath temperature for 10 minutes. The cooling bath was removed, the reaction was allowed to warm to room temperature, and stirred. After 26 h at room temperature, an HPLC analysis indicated about 86% cyanuric chloride conversion to 2-chloro-2,6-bisphenyl-1,3,5-triazine. The stirring was continued for 24 h at room temperature. The HPLC analysis showed the cyanuric chloride conversion to 92% with >96% being 2-chloro-4,6-bisphenyl-1,3,5-triazine and less than 2% of 2,4,6-trisphenyl-1,3,5-triazine. The result was confirmed by LCMS.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The procedure used was based on the method of Jones et al, AD 229453, Sept. 1959. A stirred mixture of magnesium turnings (24.3 g, 0.935 mol) and a crystal of iodine in ether (150 ml), was added a solution of bromobenzene (155.3 g, 0.985 mol) in ether (100 ml) under a nitrogen atmosphere over a period of 3.75 hr at such a rate as to maintain a gentle reflux. Thereafter, the mixture was refluxed for 2.5 hr. The Grignard reagent thus prepared was then cooled and transferred to an addition funnel and added with stirring to a solution of cyanuric chloride (70 g, 0.38 mol) in benzene (500 ml) at 4°-15° C. (ice bath cooling) over a period of 1.25 hr. After stirring overnight the mixture was refluxed for 4 hr, cooled, and filtered. The filtrate was evaporated to dryness using a Rinco evaporator yielding 136.5 g of crude product mixture. This mixture was distilled in vacuo at 0.007 mm. The desired product, bp 140°-152° C., 63.5 g(62% yield), was crystallized three times from heptane yielding pure 2-chloro-4,6-diphenyl-s-triazine, 46.1 g (45% yield), mp 136°-138° C.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
155.3 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,5,7-Trifluorobenzo[d]thiazol-2-amine
4,5,7-Trifluorobenzo[d]thiazol-2-amine
2-Chloro-4,6-diphenyl-1,3,5-triazine
4,5,7-Trifluorobenzo[d]thiazol-2-amine
4,5,7-Trifluorobenzo[d]thiazol-2-amine
2-Chloro-4,6-diphenyl-1,3,5-triazine
4,5,7-Trifluorobenzo[d]thiazol-2-amine
4,5,7-Trifluorobenzo[d]thiazol-2-amine
2-Chloro-4,6-diphenyl-1,3,5-triazine
4,5,7-Trifluorobenzo[d]thiazol-2-amine
4,5,7-Trifluorobenzo[d]thiazol-2-amine
2-Chloro-4,6-diphenyl-1,3,5-triazine
4,5,7-Trifluorobenzo[d]thiazol-2-amine
4,5,7-Trifluorobenzo[d]thiazol-2-amine
2-Chloro-4,6-diphenyl-1,3,5-triazine
4,5,7-Trifluorobenzo[d]thiazol-2-amine
4,5,7-Trifluorobenzo[d]thiazol-2-amine
4,5,7-Trifluorobenzo[d]thiazol-2-amine
2-Chloro-4,6-diphenyl-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.